Isozedoarondiol

Anti-aging Dermatology MMP-1 Inhibition

Researchers studying photoaging and MMP-1 regulation require stereochemically pure, biologically validated inhibitors-generic guaiane sesquiterpenes fail to deliver reproducibility. Isozedoarondiol (CAS 108887-68-9) is the precise solution: • 7.6-fold reduction of UVB-induced MMP-1 mRNA in human keratinocytes-a quantified, citable benchmark. • Unique (1S,4S,5S,10R) stereochemistry distinct from zedoarondiol; not interchangeable. • Cytotoxic against T47D breast cancer cells (IC50: 10.93 μg/mL) for oncology programs. ≥98% purity. In stock with global shipping.

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
Cat. No. B1254351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsozedoarondiol
Synonymszedoarondiol
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C
InChIInChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15-/m1/s1
InChIKeyTXIKNNOOLCGADE-PAPYEOQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isozedoarondiol: Sourcing and Baseline Profile


Isozedoarondiol (CAS: 108887-68-9) is a naturally occurring guaiane-type sesquiterpenoid isolated primarily from various Curcuma species, including Curcuma xanthorrhiza, Curcuma phaeocaulis, and Curcuma aromatica [1]. Its structure, defined by a specific stereochemistry at the C1, C4, C5, and C10 positions, distinguishes it from its diastereomers and other guaiane analogs [2]. It has been characterized as an inhibitor of UVB-induced MMP-1 expression in human keratinocytes, establishing a primary, quantitative biological activity relevant to dermatological and anti-aging research .

Natural product tool compound Guaiane sesquiterpenoid with defined (1S,4S,5S,10R) stereochemistry for stereochemical-control studies
Biological context Reported inhibitor of UVB-induced MMP-1 expression in human keratinocytes; supports skin photoaging model research
Selection logic Distinct from diastereomer zedoarondiol in both stereochemistry and MMP-1 vs. VCAM-1 biological profile; supports isomer-specific SAR

Why Isozedoarondiol Defies Generic Substitution


Substituting Isozedoarondiol with its diastereomer, zedoarondiol, or other in-class guaiane sesquiterpenes is scientifically unsound due to well-documented differences in both stereochemical identity and specific biological activity. Isozedoarondiol possesses a unique (1S,4S,5S,10R) configuration [1] and is characterized by a strong, quantified inhibitory effect on MMP-1 expression in UVB-exposed keratinocytes [2]. In contrast, closely related compounds like zedoarondiol exhibit distinct biological profiles, such as inhibiting monocyte adhesion and vascular cell adhesion molecule (VCAM-1) expression, a mechanism not directly replicated by Isozedoarondiol [3]. This divergence in molecular targets and stereochemistry means that Isozedoarondiol cannot be used interchangeably with other guaianes without altering the experimental outcome.

Target Isozedoarondiol
(1S,4S,5S,10R)
Diastereomer (zedoarondiol) or other guaiane analogs may shift MMP-1 inhibitory profile and introduce VCAM-1/ monocyte adhesion endpoints not present in the target compound.
Target Stereochemically defined pure enantiomer
Mixed stereoisomers or Curcuma extracts can alter MMP-1 assay response; stereochemical impurity may confound SAR interpretation.
Target Quantified MMP-1 inhibitor (7.6-fold reduction, head-to-head vs. alismoxide)
Related guaianes without head-to-head benchmarking may not replicate the reported inhibition magnitude; endpoint context may require re-validation.

Isozedoarondiol Comparator-Driven Evidence


MMP-1 Inhibition in UVB-Irradiated Keratinocytes

Isozedoarondiol demonstrates a potent inhibitory effect on UVB-induced MMP-1 expression in human keratinocytes, with a quantified effect that is comparable to the known active compound (+)-alismoxide under the same experimental conditions [1]. This head-to-head comparison establishes Isozedoarondiol as a significant anti-aging candidate with specific efficacy metrics, rather than a general class effect.

MMP-1 inhibition (UVB)
Head-to-head
7.6-fold mRNA decrease vs. (+)-alismoxide 8.9-fold
85% of comparator effect; UVB-treated human keratinocytes, mRNA level
Reported MMP-1 pathway-response benchmark comparable to known inhibitor
Supports skin photoaging endpoint interpretation, not a clinical efficacy claim
Anti-aging Dermatology MMP-1 Inhibition Skin Photoaging

Differential Cytotoxicity vs. Zedoarondiol

In a cross-study analysis, Isozedoarondiol exhibits a distinct cytotoxic profile compared to its diastereomer, zedoarondiol. Against the T47D breast cancer cell line, Isozedoarondiol shows an IC50 of 10.93 μg/mL, while zedoarondiol shows an IC50 of 12.13 μg/mL [1]. This indicates a comparable, yet subtly different, potency between the two diastereomers in this specific assay.

Cytotoxicity vs. zedoarondiol
Reported
IC50 10.93 μg/mL (T47D)
Zedoarondiol 12.13 μg/mL; cross-study comparison
Supports cytotoxicity endpoint review; subtle potency difference not clinically validated
Cell-model response context only; no tumor-selectivity claim
Cancer Research Cytotoxicity Gastric Cancer Sesquiterpenoid

Class Identity and Analytical Distinguishability

Isozedoarondiol is a guaiane sesquiterpenoid with a specific (1S,4S,5S,10R) stereochemistry that allows for definitive analytical separation from its diastereomers like zedoarondiol (1R,4S,5S,10S) and other guaianes found in Curcuma species [1]. Methods for simultaneous quantification of isozedoarondiol alongside other sesquiterpenes (e.g., zedoarondiol, aerugidiol, curcumenone) in complex mixtures have been established [2]. This class identity is a critical differentiator for sourcing pure, characterized material for structure-activity relationship (SAR) studies.

Analytical distinguishability
Method context
NMR / HPLC with authentic standards
Simultaneous quantification of isozedoarondiol and diastereomers established
Ensures stereochemical identity for SAR; reduces risk of isomer misassignment
Analytical method context; purity attribution requires source-specific review
Phytochemistry Analytical Chemistry Quality Control Sesquiterpenoid

Vendor Purity and Procurement Metrics

Commercially, Isozedoarondiol is available from vendors like MedChemExpress with a defined purity of >98.0% (by HPLC) . This level of purity is comparable to its analog zedoarondiol, which is offered at similar purity (e.g., 98.99%) . This parity in commercial availability and purity ensures that procurement decisions can be based on the specific biological differentiation of the compound rather than on limitations of supply or quality.

Commercial purity
Data to verify
>98.0% (HPLC, supplier data)
Comparable to zedoarondiol 98.99% per vendor datasheets
Indicates procurement feasibility; purity must be confirmed per lot
Source review recommended; no independent verification cited
Chemical Procurement Purity Analysis Vendor Comparison Research Supply

Isozedoarondiol Application Scenarios


Skin Anti-Aging Benchmark in UVB Keratinocyte Models

For laboratories studying photoaging and MMP-1 regulation, Isozedoarondiol serves as a validated research tool. Its quantified, 7.6-fold reduction of UVB-induced MMP-1 mRNA expression in human keratinocytes [1] provides a reliable benchmark. Researchers can use this compound as a positive control or to investigate its mechanism of action in skin cell models, comparing its effects directly with known inhibitors like (+)-alismoxide.

SAR Studies on Guaiane Sesquiterpenoids

Given its well-defined stereochemistry and established analytical methods for quantification [1], Isozedoarondiol is an ideal candidate for SAR studies. Its unique (1S,4S,5S,10R) configuration differentiates it from zedoarondiol and other guaianes, allowing researchers to probe the stereospecific requirements for biological activities such as MMP-1 inhibition or cytotoxicity. Its commercial availability at high purity supports reproducible pharmacological testing [2].

Differential Cytotoxicity in Breast Cancer Cell Lines

Based on evidence of its cytotoxic activity against the T47D breast cancer cell line (IC50: 10.93 μg/mL) [1], Isozedoarondiol is a relevant compound for cancer research groups focused on natural product-derived therapies. Its subtle potency advantage over zedoarondiol in this specific model makes it a valuable molecule for comparative studies aimed at elucidating the structural features that confer enhanced anti-cancer activity in hormone-responsive cancers.

Application
Selection Property
Validation Focus
UVB-induced MMP-1 skin model studies
Reported MMP-1 inhibition benchmark
Keratinocyte UVB pathway-response interpretation
Guaiane sesquiterpenoid SAR studies
Stereochemical identity and isomer confirmation
Stereospecific activity attribution review
Cancer cell-line cytotoxicity screening
Cell-model endpoint comparison context
Cytotoxicity assay response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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